Cas no 1973383-30-0 (Propargyl-PEG6-Br)
Propargyl-PEG6-Br Chemical and Physical Properties
Names and Identifiers
-
- Propargyl-PEG6-Br
- 3-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne
- Tos-PEG14-Tos
- 1-bromo-3,6,9,12,15,18-hexaoxahenicos-20-yne
- AKOS040757179
- 246831-76-5
- SCHEMBL26665196
- DA-77118
- CS-0147863
- HY-138321
- 1973383-30-0
-
- Inchi: 1S/C15H27BrO6/c1-2-4-17-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18-5-3-16/h1H,3-15H2
- InChI Key: VADSRAOHGSOPAQ-UHFFFAOYSA-N
- SMILES: BrC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C([H])([H])OC([H])([H])C#C[H]
Computed Properties
- Exact Mass: 382.09910g/mol
- Monoisotopic Mass: 382.09910g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 22
- Rotatable Bond Count: 18
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 55.4
Propargyl-PEG6-Br Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BPP-51-250mg |
Propargyl-PEG6-bromide |
1973383-30-0 | >98.00% | 250mg |
¥1300.0 | 2023-09-19 | |
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BPP-51-500mg |
Propargyl-PEG6-bromide |
1973383-30-0 | >98.00% | 500mg |
¥1950.0 | 2023-09-19 | |
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BPP-51-1g |
Propargyl-PEG6-bromide |
1973383-30-0 | >98.00% | 1g |
¥2950.0 | 2023-09-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B936007-100mg |
1-Bromo-3,6,9,12,15,18-hexaoxahenicos-20-yne |
1973383-30-0 | ≥95% | 100mg |
¥1,440.00 | 2022-09-29 |
Propargyl-PEG6-Br Related Literature
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on Propargyl-PEG6-Br
Propargyl-PEG6-Br (CAS No. 1973383-30-0): A Versatile Building Block in Chemical Biology and Drug Delivery
Propargyl-PEG6-Br (CAS No. 1973383-30-0) is a highly versatile and functionalized polymer derivative that has gained significant attention in the fields of chemical biology, drug delivery, and materials science. This compound, also known as 6-(bromomethyl)hexanoic acid 2-propynyl ester, poly(ethylene glycol) ester, is characterized by its unique combination of a propargyl group, a poly(ethylene glycol) (PEG) linker, and a bromomethyl functional group. These features make it an ideal candidate for a wide range of applications, from bioconjugation to the development of advanced drug delivery systems.
The propargyl group in Propargyl-PEG6-Br is particularly noteworthy due to its reactivity in click chemistry reactions. Click chemistry, a concept introduced by K. Barry Sharpless, has revolutionized the way chemists approach the synthesis of complex molecules. The propargyl group can readily undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are highly efficient and selective. This makes Propargyl-PEG6-Br an excellent choice for conjugating biomolecules such as proteins, peptides, and nucleic acids to PEG chains, thereby enhancing their solubility, stability, and bioavailability.
The poly(ethylene glycol) (PEG) segment in Propargyl-PEG6-Br is another key feature that contributes to its versatility. PEGylation is a well-established technique used to improve the pharmacokinetic properties of drugs and biomolecules. PEG chains can significantly enhance the water solubility and reduce the immunogenicity of conjugated molecules, making them more suitable for therapeutic applications. The length of the PEG chain in Propargyl-PEG6-Br, specifically PEG6 (six ethylene oxide units), provides a balance between these properties and ease of synthesis.
The bromomethyl group in Propargyl-PEG6-Br offers additional reactivity options. Bromomethyl groups can be used for nucleophilic substitution reactions, allowing for the attachment of various functional groups or biomolecules. This flexibility is particularly useful in the development of multifunctional materials and drug delivery systems where precise control over the chemical structure is essential.
In recent years, Propargyl-PEG6-Br has been extensively studied for its applications in drug delivery. One notable example is its use in the development of targeted drug delivery systems. By conjugating therapeutic agents to PEG chains via the propargyl group and attaching targeting ligands via the bromomethyl group, researchers have been able to create nanoparticles that can selectively deliver drugs to specific tissues or cells. This approach has shown promise in treating various diseases, including cancer and neurodegenerative disorders.
Beyond drug delivery, Propargyl-PEG6-Br has also found applications in chemical biology research. Its ability to form stable conjugates with biomolecules makes it an invaluable tool for studying protein-protein interactions, post-translational modifications, and other cellular processes. For instance, researchers have used Propargyl-PEG6-Br-based probes to label and track specific proteins within living cells, providing insights into their dynamic behavior and function.
In materials science, Propargyl-PEG6-Br has been utilized to create stimuli-responsive hydrogels and coatings. The combination of the propargyl group's reactivity with the hydrophilic nature of PEG allows for the formation of networks that can respond to changes in pH, temperature, or other environmental factors. These materials have potential applications in tissue engineering, wound healing, and controlled release systems.
The synthesis of Propargyl-PEG6-Br typically involves a multi-step process that includes the formation of the PEG chain, introduction of the propargyl group via esterification or etherification reactions, and functionalization with the bromomethyl group through substitution reactions. Advances in synthetic chemistry have made these processes more efficient and scalable, enabling large-scale production for industrial applications.
In conclusion, Propargyl-PEG6-Br (CAS No. 1973383-30-0) is a multifunctional compound with a wide range of applications in chemical biology, drug delivery, and materials science. Its unique combination of a propargyl group for click chemistry reactions, a poly(ethylene glycol) linker for improved solubility and stability, and a bromomethyl functional group for additional reactivity makes it an indispensable tool for researchers and developers in these fields. As research continues to advance, it is likely that new applications for this versatile compound will be discovered, further expanding its impact on science and medicine.
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